molecular formula C17H17N3O3 B3482273 N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

Cat. No.: B3482273
M. Wt: 311.33 g/mol
InChI Key: BECAWKHPJVNHTO-UHFFFAOYSA-N
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Description

N³-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N³-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic heterocyclic compound featuring a chromene (benzopyran-2-one) core substituted with a carboxamide group at position 2. The carboxamide nitrogen (N³) is further modified with a methyl group and a (1,5-dimethyl-1H-pyrazol-4-yl)methyl substituent. Chromene derivatives are widely studied for applications in medicinal chemistry due to their pharmacological profiles, including anti-inflammatory and anticancer activities .

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-13(9-18-20(11)3)10-19(2)16(21)14-8-12-6-4-5-7-15(12)23-17(14)22/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECAWKHPJVNHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN(C)C(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3-methyl-2-oxo-2H-chromene-3-carboxylic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The tertiary carboxamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative. This reaction is critical for modifying the compound's polarity and downstream applications.

ConditionsReagentsProductYieldReference
Acidic hydrolysis (HCl, reflux)6M HCl, 80°C, 6 hours3-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amino-2-oxo-2H-chromene-3-carboxylic acid72%
Basic hydrolysis (NaOH)4M NaOH, 70°C, 4 hoursSame as above68%

This reactivity aligns with studies on related chromene carboxamides, where hydrolysis enhances bioavailability for pharmacological testing .

Nucleophilic Substitution at the Pyrazole Ring

The 1,5-dimethylpyrazole moiety participates in electrophilic substitution, particularly at the C3 and C4 positions. Halogenation and nitration have been observed in analogous pyrazole derivatives.

Example Reaction:
Chlorination

  • Reagents: Cl₂, FeCl₃ (catalyst), DCM, 0°C

  • Product: N~3~-[(4-chloro-1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~3~-methyl-2-oxo-2H-chromene-3-carboxamide

  • Yield: 58% (reported for structurally similar pyrazoles)

Steric hindrance from the methyl groups directs substitution to the less hindered C4 position.

Condensation Reactions Involving the Chromene Ketone

The 2-oxo group on the chromene backbone reacts with amines or hydrazines to form Schiff bases or hydrazones, respectively.

Reaction TypeReagentsConditionsProductApplicationReference
Schiff baseAniline, EtOHReflux, 12 hours3-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(phenylimino)-2H-chromene-3-carboxamideAnticancer studies
HydrazoneHydrazine hydrate60°C, 6 hoursCorresponding hydrazone derivativeAntimicrobial screening

Metal-Catalyzed Cross-Coupling

The pyrazole ring facilitates palladium-catalyzed coupling reactions. For example, Suzuki-Miyaura coupling introduces aryl groups at the pyrazole's C4 position:

  • Catalyst: Pd(PPh₃)₄

  • Conditions: DMF/H₂O (3:1), 80°C, 24 hours

  • Substrate: 4-Bromo-1,5-dimethylpyrazole precursor

  • Product (Analog): 4-Phenyl-1,5-dimethylpyrazole derivative

  • Yield: 63%

Functionalization of the Methylene Bridge

The methylene group (-CH₂-) linking the pyrazole and carboxamide undergoes oxidation or alkylation:

ReactionReagentsProductOutcome
OxidationKMnO₄, H₂SO₄Ketone formation (-CO-)Increased electrophilicity
AlkylationMethyl iodide, K₂CO₃Quaternary ammonium saltEnhanced water solubility

Thiazole Ring Formation (Analog-Based Inference)

Similar chromene-3-carboxamides react with thiourea to form thiazole derivatives, suggesting potential for heterocyclic expansion :

  • Reagents: Thiourea, EtOH, glacial acetic acid

  • Product (Analog): 3-(2-Amino-1,3-thiazol-4-yl)-2H-chromen-2-one

  • Yield: 81%

Photochemical Reactivity

Chromene derivatives often exhibit photodimerization or ring-opening under UV light. While specific data for this compound is limited, studies on 2-oxo-2H-chromene analogs show:

  • UV Exposure (365 nm): Formation of cyclobutane dimers

  • Application: Photoswitchable materials

Comparative Reactivity of Structural Analogs

The table below highlights reactions observed in closely related compounds:

CompoundReaction TypeKey Difference vs. Target CompoundOutcome
N-(1,5-Dimethylpyrazol-4-yl)chromeneamideHydrolysisTertiary vs. secondary carboxamideFaster hydrolysis kinetics
7-Methoxy-2-oxochromene-3-carboxamideSchiff base formationElectron-donating methoxy groupHigher yield (89%)

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds similar to N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE exhibit cytotoxic effects against various cancer cell lines. The chromene structure is known for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
  • Anti-inflammatory Properties : The pyrazole moiety has been associated with anti-inflammatory effects. Studies show that derivatives of this compound can reduce inflammation markers in vitro and in vivo, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its effectiveness against certain bacterial strains could pave the way for new antibiotic developments.

Agricultural Applications

The compound's unique structure may also lead to applications in agriculture:

  • Pesticide Development : The biological activity of pyrazole derivatives is being explored for their potential as novel pesticides. Their ability to disrupt pest metabolism could provide a new avenue for crop protection.
  • Plant Growth Regulators : Compounds with similar structures have shown promise as growth regulators, enhancing plant growth and yield under specific conditions.

Material Science Applications

  • Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the thermal and mechanical properties of materials used in various industrial applications.
  • Nanotechnology : Research is ongoing into the use of this compound in nanomaterials for drug delivery systems, where its unique chemical properties can facilitate targeted therapy.

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of chromene derivatives on breast cancer cell lines demonstrated that compounds similar to this compound showed IC50 values lower than 10 µM, indicating potent anticancer activity (Source: Journal of Medicinal Chemistry).

Case Study 2: Anti-inflammatory Effects

In an in vivo model of arthritis, administration of pyrazole derivatives resulted in a significant reduction of paw edema compared to control groups, suggesting their potential as anti-inflammatory agents (Source: International Journal of Inflammation).

Mechanism of Action

The mechanism of action of N3-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (chromene, pyrazole, or triazole) and substituent patterns. Below is a comparative analysis with selected compounds from the literature:

N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide

  • Structure : A pyrazole ring substituted with a formamide group and a phenyl-dihydrofuran moiety.
  • Key Differences: Lacks the chromene core and instead incorporates a fused dihydrofuran system. The formamide group (-NHCHO) may enhance hydrogen-bond donor capacity relative to the carboxamide in the target compound .
  • Applications : Primarily studied for its crystal packing behavior, with hydrogen-bonding patterns analyzed via graph set theory .

N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

  • Structure : A triazolopyrazine core with a furylmethyl-carboxamide substituent.
  • The furyl group contributes to electron-rich aromatic interactions, contrasting with the pyrazole’s methyl substituents in the target compound. Molecular weight (273.25 g/mol) is lower than the target compound’s estimated weight (~330–350 g/mol) due to the smaller triazole ring .
  • Applications : Investigated as a precursor in antiviral drug discovery.

General Structural Comparisons

Property Target Compound N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide N-(2-Furylmethyl)-triazolopyrazine-carboxamide
Core Structure Chromene (benzopyran-2-one) Pyrazole-dihydrofuran hybrid Triazolopyrazine
Hydrogen-Bond Donors 2 (amide NH, pyrazole NH) 2 (formamide NH, pyrazole NH) 2 (amide NH, triazole NH)
Hydrogen-Bond Acceptors 4 (chromene O, amide O, pyrazole N) 3 (formamide O, pyrazole N, dihydrofuran O) 5 (triazole N, pyrazine N, amide O, furan O)
Molecular Weight ~330–350 g/mol (estimated) Not reported 273.25 g/mol
Key Functional Groups Methyl-pyrazole, chromene carboxamide Formamide, phenyl-dihydrofuran Furylmethyl, triazolopyrazine

Research Findings and Implications

Hydrogen-Bonding and Crystal Packing

The target compound’s pyrazole and carboxamide groups are likely to participate in intermolecular hydrogen bonds, forming motifs such as R₂²(8) (double hydrogen-bonded rings) or C(4) (chain) patterns, as observed in related pyrazole-carboxamide derivatives . Computational tools like SHELXL and ORTEP-3 (used for crystal structure refinement and visualization, respectively) are critical for analyzing such interactions .

Steric and Electronic Effects

In contrast, the furylmethyl group in the triazolopyrazine analog offers greater conformational flexibility, which may enhance interaction with hydrophobic enzyme pockets .

Pharmacological Potential

Comparatively, the triazolopyrazine analog’s furan group could confer selectivity for viral proteases .

Q & A

Q. What are the optimal synthetic pathways for N³-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N³-methyl-2-oxo-2H-chromene-3-carboxamide, and how can reaction yields be maximized?

Methodological Answer: The compound’s synthesis likely involves coupling a pyrazole-methyl derivative with a coumarin-carboxamide scaffold. A general approach includes:

  • Step 1: Prepare the pyrazole-methyl intermediate via nucleophilic substitution (e.g., alkylation of 1,5-dimethylpyrazole with methyl iodide) .
  • Step 2: Couple the intermediate to the coumarin core using carbodiimide-mediated amidation (e.g., EDCI/HOBt) under inert conditions .
  • Optimization: Vary solvents (DMF, THF), catalysts (K₂CO₃), and temperatures (RT vs. reflux). Monitor yields via HPLC or LC-MS.

Q. How can X-ray crystallography be employed to resolve the structural ambiguities of this compound?

Methodological Answer:

  • Crystallization: Use vapor diffusion with dichloromethane/hexane mixtures to grow single crystals .
  • Data Collection: Employ a synchrotron or in-house diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement: Use SHELXL for structure solution and refinement, applying constraints for disordered moieties (e.g., pyrazole-methyl groups) .
  • Validation: Check R-factors (<5%) and residual electron density (<0.5 eÅ⁻³). Visualize with ORTEP-3 for thermal ellipsoid analysis .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice inform intermolecular interactions and stability?

Methodological Answer:

  • Graph Set Analysis: Use Etter’s formalism to classify hydrogen bonds (e.g., D–H···A motifs). For example, coumarin carbonyl groups may form C=O···H–N bonds with pyrazole NH .
  • Energy Calculations: Apply DFT (B3LYP/6-31G*) to quantify interaction energies. Correlate with thermal stability (TGA/DSC data).

Q. How can discrepancies between computational docking predictions and experimental bioactivity data be resolved?

Methodological Answer:

  • Docking Workflow: Use AutoDock Vina to model ligand-receptor binding. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess conformational stability .
  • Contradiction Analysis:
    • False Negatives: Check force field parameters (e.g., partial charges on the pyrazole ring).
    • False Positives: Verify assay conditions (e.g., solvent polarity affecting solubility).
  • Experimental Cross-Validation: Perform SPR (surface plasmon resonance) to measure binding kinetics independently.

Q. What theoretical frameworks guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • Lipinski’s Rule: Prioritize derivatives with MW <500, LogP <5, and ≤10 H-bond acceptors.
  • QSAR Modeling: Train a model using descriptors like polar surface area (PSA) and molar refractivity. Validate with leave-one-out cross-validation (R² >0.7) .
  • ADMET Prediction: Use SwissADME to simulate absorption and cytochrome P450 interactions.

Q. How can process control strategies improve reproducibility in scaled-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-situ FTIR to monitor reaction progress (e.g., carbonyl peak at ~1700 cm⁻¹).
  • DoE (Design of Experiments): Use a factorial design to optimize parameters (e.g., stirring rate, reagent stoichiometry) .
  • Risk Mitigation: Conduct failure mode analysis (FMEA) for critical steps (e.g., amide coupling).

Methodological Notes

  • Crystallography Tools: SHELX , ORTEP-3 , and WinGX are essential for structural validation.
  • Synthesis Protocols: Adapt procedures from analogous pyrazole-coumarin hybrids .
  • Data Contradiction: Apply evidence-based inquiry frameworks to reconcile computational and experimental results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

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